4-benzyl-N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)piperazine-1-carboxamide
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Overview
Description
4-benzyl-N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a piperazine ring substituted with a benzyl group and a carboxamide group, along with a methoxyphenyl group attached to an amino-oxoethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Carboxamide Group: The carboxamide group is typically introduced through an acylation reaction using carboxylic acid derivatives such as acyl chlorides or anhydrides.
Addition of the Amino-Oxoethyl Side Chain: The amino-oxoethyl side chain can be attached through a condensation reaction with appropriate amino acid derivatives.
Methoxyphenyl Group Introduction: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction using methoxyphenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, methoxyphenyl halides, and other nucleophiles.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-benzyl-N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in modulating specific receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, including modulation of immune responses, inhibition of specific enzymes, or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide
- 4-benzyl-N-(3-methoxyphenyl)-2-(pyrrolidin-1-ylcarbonyl)piperazine-1-carboxamide
Uniqueness
4-benzyl-N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H26N4O3 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
4-benzyl-N-[2-(3-methoxyanilino)-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C21H26N4O3/c1-28-19-9-5-8-18(14-19)23-20(26)15-22-21(27)25-12-10-24(11-13-25)16-17-6-3-2-4-7-17/h2-9,14H,10-13,15-16H2,1H3,(H,22,27)(H,23,26) |
InChI Key |
GRMDHVZHYNANMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CNC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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